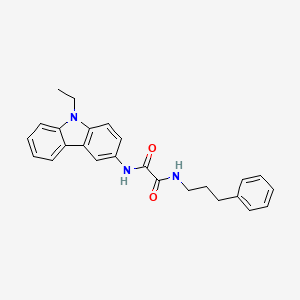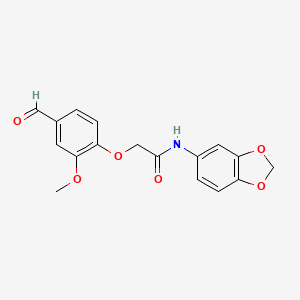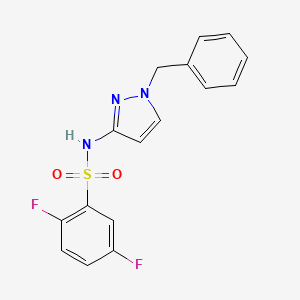
N-(9-ethyl-9H-carbazol-3-yl)-N'-(3-phenylpropyl)ethanediamide
Vue d'ensemble
Description
N-(9-ethyl-9H-carbazol-3-yl)-N'-(3-phenylpropyl)ethanediamide, also known as EPC-H1, is a compound that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of carbazole-based compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-N'-(3-phenylpropyl)ethanediamide involves the inhibition of protein kinase CK2. This inhibition leads to the downregulation of various signaling pathways involved in cell growth and survival, ultimately leading to apoptosis in cancer cells. N-(9-ethyl-9H-carbazol-3-yl)-N'-(3-phenylpropyl)ethanediamide has also been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(9-ethyl-9H-carbazol-3-yl)-N'-(3-phenylpropyl)ethanediamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of protein kinase CK2 and NF-κB, and have anti-inflammatory and neuroprotective effects. Moreover, N-(9-ethyl-9H-carbazol-3-yl)-N'-(3-phenylpropyl)ethanediamide has been found to inhibit the proliferation of T cells, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(9-ethyl-9H-carbazol-3-yl)-N'-(3-phenylpropyl)ethanediamide in lab experiments is its specificity towards protein kinase CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. Moreover, N-(9-ethyl-9H-carbazol-3-yl)-N'-(3-phenylpropyl)ethanediamide has been found to have anti-cancer properties, making it a potential candidate for the development of anti-cancer drugs. However, the limitations of using N-(9-ethyl-9H-carbazol-3-yl)-N'-(3-phenylpropyl)ethanediamide in lab experiments include its low solubility in water, which can make it difficult to use in certain assays, and its potential toxicity towards normal cells.
Orientations Futures
For the use of N-(9-ethyl-9H-carbazol-3-yl)-N'-(3-phenylpropyl)ethanediamide include the development of N-(9-ethyl-9H-carbazol-3-yl)-N'-(3-phenylpropyl)ethanediamide derivatives and investigation of its potential use as an anti-cancer drug.
Applications De Recherche Scientifique
N-(9-ethyl-9H-carbazol-3-yl)-N'-(3-phenylpropyl)ethanediamide has been found to have various applications in scientific research. It has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. N-(9-ethyl-9H-carbazol-3-yl)-N'-(3-phenylpropyl)ethanediamide has also been found to have anti-cancer properties, as it induces apoptosis in cancer cells. Moreover, N-(9-ethyl-9H-carbazol-3-yl)-N'-(3-phenylpropyl)ethanediamide has been shown to have anti-inflammatory and neuroprotective effects.
Propriétés
IUPAC Name |
N'-(9-ethylcarbazol-3-yl)-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-2-28-22-13-7-6-12-20(22)21-17-19(14-15-23(21)28)27-25(30)24(29)26-16-8-11-18-9-4-3-5-10-18/h3-7,9-10,12-15,17H,2,8,11,16H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZWYJJZISDDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethyl-9H-carbazol-3-yl)-N'-(3-phenylpropyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,5-dimethylphenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B4764968.png)
![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4764975.png)
![4-methyl-2-oxo-2H-chromen-7-yl [4-(1-methyl-1-phenylethyl)phenoxy]acetate](/img/structure/B4764984.png)

![4-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4764992.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4765000.png)



![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4765041.png)
![4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4765044.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2-chloro-4-fluorophenyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4765052.png)
![4-allyl-3-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4765062.png)
![N,N-diethyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4765070.png)